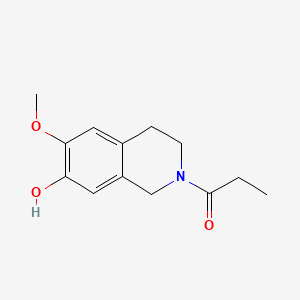

1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

描述

7-羟基-6-甲氧基-2-丙酰基-1,2,3,4-四氢异喹啉 (PTIQ) 是一种合成化合物,以其神经保护特性而闻名。它因其在神经退行性疾病(尤其是帕金森病)中潜在的治疗作用而被广泛研究。 PTIQ 在保护多巴胺能神经元免于退化和减少神经炎症方面显示出前景 .

作用机制

PTIQ 通过多种机制发挥作用:

生化分析

Biochemical Properties

PTIQ interacts with various biomolecules, notably the enzyme MMP-3. It effectively suppresses the production of MMP-3 induced in response to cellular stress . This interaction is crucial as MMP-3 plays a significant role in dopaminergic cell death and microglial activation .

Cellular Effects

PTIQ has been shown to have profound effects on various types of cells. In dopaminergic CATH.a cells, PTIQ prevents cell death by suppressing the production of MMP-3 . In BV-2 microglial cells, PTIQ down-regulates the expression of MMP-3 along with IL-1b, TNF-a, and cyclooxygenase-2, blocking the nuclear translocation of NF-kB .

Molecular Mechanism

At the molecular level, PTIQ exerts its effects through binding interactions with biomolecules and changes in gene expression. It suppresses the production of MMP-3, a molecule involved in inflammation and cell death . This suppression prevents cell death and down-regulates the expression of inflammatory molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, PTIQ has shown stability against liver microsomal enzymes . Over time, it has been observed to provide neuroprotection and exhibit anti-inflammatory effects on microglial cells .

Dosage Effects in Animal Models

In animal models of Parkinson’s disease, PTIQ has been shown to attenuate motor deficits, prevent neurodegeneration, and suppress microglial activation in the substantia nigra . These effects were observed at non-lethal doses .

Metabolic Pathways

It is known that PTIQ can enter the brain and provide neuroprotection .

Transport and Distribution

PTIQ is relatively stable against liver microsomal enzymes and does not inhibit the cytochrome p450 isozymes or the hERG ion channel . It enters the brain rather rapidly, yielding a 28% brain:plasma ratio after i.p. injection .

Subcellular Localization

It is known that PTIQ can enter the brain and provide neuroprotection

准备方法

合成路线和反应条件

PTIQ 的合成涉及多个步骤,从异喹啉核心形成开始。关键步骤包括:

异喹啉核心的形成: 这涉及在酸性条件下适当前体的环化。

羟基化和甲氧基化: 在异喹啉环上的特定位置引入羟基和甲氧基。

丙酰化: 在异喹啉环的氮原子中添加丙酰基。

工业生产方法

PTIQ 的工业生产很可能涉及对合成路线进行优化,以最大程度地提高产量和纯度。 这可能包括使用高通量合成技术和纯化方法,例如重结晶和色谱法 .

化学反应分析

反应类型

PTIQ 经历了几种类型的化学反应,包括:

氧化: PTIQ 可以被氧化形成醌衍生物。

还原: PTIQ 的还原可以导致形成四氢异喹啉衍生物。

取代: 取代反应可以在羟基和甲氧基位置发生。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常需要催化剂,例如碳载钯和二氯甲烷等特定溶剂。

主要产品

科学研究应用

PTIQ 具有广泛的科学研究应用,包括:

相似化合物的比较

PTIQ 可以与其他神经保护化合物进行比较,例如:

7-羟基-6-甲氧基-2-乙基-1,2,3,4-四氢异喹啉 (AETIQ): AETIQ 在结构上与 PTIQ 相似,但具有乙基而不是丙酰基。

KMS04014: 这种化合物诱导 NAD(P)H 醌氧化还原酶的表达,并在帕金森病模型中提供神经保护.

PTIQ 在特异性抑制基质金属蛋白酶-3 和快速脑渗透方面具有独特性,使其成为进一步研究和潜在治疗应用的有希望的候选者 .

属性

IUPAC Name |

1-(7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-13(16)14-5-4-9-7-12(17-2)11(15)6-10(9)8-14/h6-7,15H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDYMEDICHGLSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=CC(=C(C=C2C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

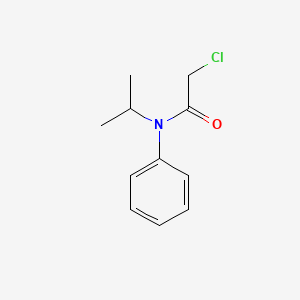

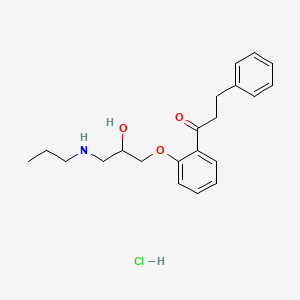

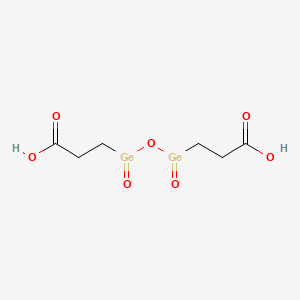

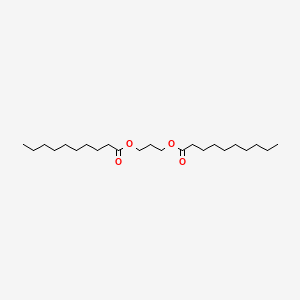

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

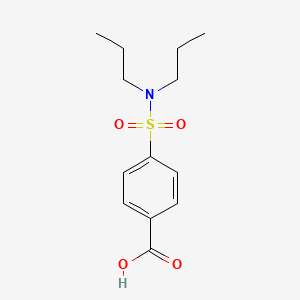

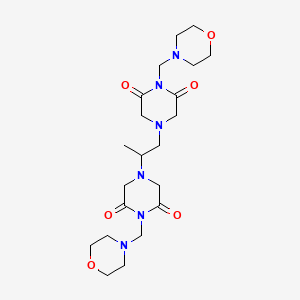

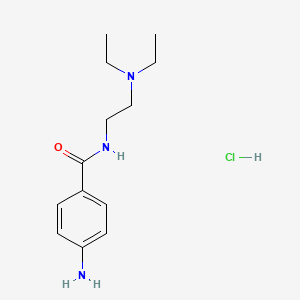

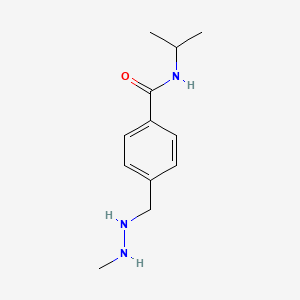

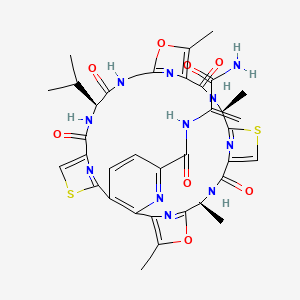

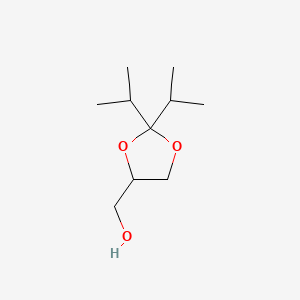

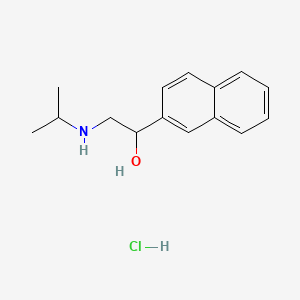

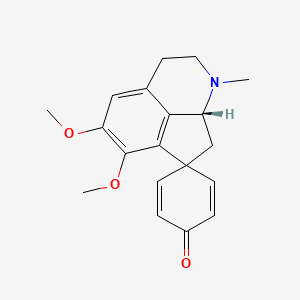

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of PTIQ in lowering blood pressure?

A1: While the exact mechanism remains to be fully elucidated, research suggests PTIQ's hypotensive effect is mediated through a combination of actions. Studies in anesthetized dogs indicate involvement of the vagus nerve, as bilateral vagotomy significantly inhibited PTIQ's blood pressure-lowering effect. [] Additionally, pretreatment with propranolol (a beta-blocker), prazosin (an alpha-blocker), and mecamylamine (a nicotinic antagonist) also diminished PTIQ's hypotensive activity. [] This suggests PTIQ may act on both the sympathetic and parasympathetic nervous systems to regulate blood pressure.

Q2: Does PTIQ interact with muscarinic receptors to exert its hypotensive effects?

A2: Evidence suggests PTIQ may interact with muscarinic receptors, both centrally and peripherally, to regulate blood pressure. When administered directly into the common carotid artery of anesthetized dogs, PTIQ caused an immediate drop in blood pressure, whereas intravenous administration resulted in a delayed hypotensive response. [] This difference in onset suggests a central nervous system component to PTIQ's action. Furthermore, pretreatment with atropine (a non-selective muscarinic antagonist) partially attenuated PTIQ's hypotensive effect, while methylatropine (a peripherally acting muscarinic antagonist) resulted in a more pronounced attenuation. [] These findings indicate PTIQ may activate both central and peripheral muscarinic receptors to lower blood pressure.

Q3: Are there any cardiovascular effects of PTIQ beyond blood pressure reduction?

A3: Research in anesthetized dogs shows that in addition to lowering blood pressure, PTIQ also reduces the force of contraction in myocardial tissue. [] This suggests a direct effect on cardiac muscle function. Furthermore, PTIQ administration transiently increased aortic blood flow in these animals. [] This finding, coupled with the observed reduction in myocardial contractility, suggests PTIQ might induce vasodilation, contributing to its overall hypotensive effect.

Q4: What is the significance of the lack of effect of yohimbine and reserpine on PTIQ's hypotensive activity?

A4: The observation that neither yohimbine (an alpha-2 adrenergic receptor antagonist) nor reserpine (a drug that depletes norepinephrine stores) significantly affected PTIQ's hypotensive action suggests that PTIQ does not primarily act by inhibiting the release or action of norepinephrine. [] This finding further supports the involvement of other mechanisms, such as activation of the parasympathetic nervous system and potential direct effects on vascular smooth muscle, in mediating PTIQ's blood pressure-lowering effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。